In-Depth Technical Guide: Physicochemical Properties of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone
In-Depth Technical Guide: Physicochemical Properties of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. This fluorinated aromatic ketone is of increasing interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group. This document summarizes its known physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, outlines methods for its characterization, and explores its potential biological activities based on the broader class of trifluoromethyl ketones. All quantitative data are presented in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.
Introduction
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a trifluoromethyl ketone derivative of 2-methoxyacetophenone, represents a valuable scaffold in the design of novel therapeutic agents. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. The strong electron-withdrawing nature of the trifluoromethyl group modulates the electronic properties of the adjacent carbonyl group, making it a key functional moiety for potential interactions with enzymes. This guide serves as a centralized resource for researchers working with or considering the use of this compound in their scientific endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is provided below. It is important to note that while some properties are readily available, others, such as a definitive melting and boiling point, are not consistently reported in the literature and may require experimental determination.
Table 1: Physicochemical Data for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone
| Property | Value | Source |
| IUPAC Name | 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone | N/A |
| CAS Number | 26944-43-4 | [1] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | N/A |
| Density | No data available | N/A |
| Solubility | Soluble in most organic solvents (e.g., alcohols, ethers) | [2] |
Note: Some physical properties for the isomeric 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS: 711-38-6) are reported as: Melting Point: ~35-36 °C and Boiling Point: ~205-208 °C.[2] These values are provided for reference but may not be representative of the ortho-isomer.
Synthesis and Characterization
The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone can be achieved through various methods, with Friedel-Crafts acylation being a common approach. This section outlines a general experimental protocol for its synthesis and the analytical techniques used for its characterization.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone from 2-methoxyanisole (veratrole) and trifluoroacetic anhydride.
Materials:
-
2-Methoxyanisole (Veratrole)
-
Trifluoroacetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyanisole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To a separate, dry addition funnel, add trifluoroacetic anhydride (1.1 equivalents) dissolved in anhydrous dichloromethane.
-
Slowly add the trifluoroacetic anhydride solution to the stirred solution of 2-methoxyanisole at 0 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram 1: Synthesis Workflow
Caption: A generalized workflow for the synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone.
Characterization Methods
The structure and purity of the synthesized 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone can be confirmed using a variety of spectroscopic techniques.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.8 ppm, a singlet for the methoxy group protons around δ 3.9 ppm. |
| ¹³C NMR | Aromatic carbons, a methoxy carbon signal, a carbonyl carbon signal, and a quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the CF₃ group. |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch (typically around 1700-1730 cm⁻¹), C-O stretching bands for the ether, and C-F stretching bands. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (204.15). Characteristic fragmentation patterns would include the loss of CF₃ and other fragments from the aromatic ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound when analyzed with an appropriate column and mobile phase. |
Diagram 2: Analytical Workflow
Caption: A standard workflow for the analytical characterization of the synthesized compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is limited in publicly available literature, the broader class of trifluoromethyl ketones has been extensively studied and shown to exhibit significant biological activities.
Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases. The highly electrophilic nature of the carbonyl carbon, due to the adjacent trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues (e.g., serine hydroxyl or cysteine thiol). This can lead to the formation of a stable hemiacetal or hemithioacetal adduct, effectively inactivating the enzyme.
Potential Therapeutic Applications:
-
Antimicrobial Agents: Some fluorinated compounds have demonstrated antimicrobial properties.[3][4] The mechanism may involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.
-
Anticancer Agents: The cytotoxicity of certain compounds against cancer cell lines has been reported.[5] This could be due to the inhibition of key enzymes involved in cancer cell proliferation or survival signaling pathways.
-
Enzyme Inhibition: The ability to inhibit proteases and other enzymes makes trifluoromethyl ketones attractive candidates for the development of drugs for a variety of diseases, including inflammatory disorders and viral infections.
Diagram 3: Potential Mechanism of Enzyme Inhibition
Caption: A simplified diagram illustrating the potential mechanism of enzyme inhibition.
Safety and Handling
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is a fluorinated aromatic ketone with significant potential in the field of drug discovery and development. This technical guide has provided a summary of its known physicochemical properties, a detailed synthetic protocol, and an overview of its potential biological activities. The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives promising candidates for further investigation as enzyme inhibitors and therapeutic agents. Further research is warranted to fully elucidate its biological mechanism of action and to explore its potential in various disease models.
References
- 1. 26944-43-4|2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
